molecular formula C13H23N3O2S B10934080 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine

Cat. No.: B10934080
M. Wt: 285.41 g/mol
InChI Key: BVJSNIHFAMYQEC-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a complex organic compound that features a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is unique due to its combined pyrazole and piperidine rings, which confer specific chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C13H23N3O2S/c1-5-16-12(4)13(11(3)14-16)19(17,18)15-8-6-7-10(2)9-15/h10H,5-9H2,1-4H3

InChI Key

BVJSNIHFAMYQEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C)C

Origin of Product

United States

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